molecular formula C12H21NO2 B13192807 4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid

4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13192807
M. Wt: 211.30 g/mol
InChI Key: KPBBMOZZBUNZBD-UHFFFAOYSA-N
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Description

4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 3-methylcyclohexyl substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 3-position.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

4-(3-methylcyclohexyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H21NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h8-11,13H,2-7H2,1H3,(H,14,15)

InChI Key

KPBBMOZZBUNZBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2CNCC2C(=O)O

Origin of Product

United States

Preparation Methods

Organocatalytic Enantioselective Michael Addition

A modern and efficient approach utilizes organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes to access pyrrolidine-3-carboxylic acid derivatives with high enantiomeric excess (up to 97%) in as few as two steps at low temperature.

  • Step 1: Michael addition of a nitroalkane to a 4-(3-methylcyclohexyl)-substituted enoate forms a nitro-substituted intermediate.
  • Step 2: Subsequent cyclization and reduction steps yield the pyrrolidine ring with the carboxylic acid group.

This method benefits from:

  • High stereoselectivity.
  • Use of commercially available starting materials.
  • Mild reaction conditions.

Condensation and Alkylation Routes

Earlier methods involve condensation of appropriate aldehydes with amino acid derivatives followed by alkylation to introduce the cyclohexyl substituent:

  • Condensation of compounds of the general formula containing a pyrrolidinone core with benzaldehydes or cyclohexyl aldehydes.
  • Alkylation with alkyl halides or organometallic reagents to install the 3-methylcyclohexyl group at the 4-position.

These methods are often more time-consuming and may require protection/deprotection steps.

Carbodiimide-Mediated Coupling and Hydrolysis

For the installation of the carboxylic acid group or its derivatives:

  • Activation of esters or acid chlorides using carbodiimide reagents (e.g., N,N'-carbonyldiimidazole) followed by coupling with amines or hydrolysis to yield the free acid.
  • Hydrolysis of ester intermediates under acidic or basic conditions to afford the carboxylic acid.

Detailed Synthetic Procedure Example (Organocatalytic Michael Addition)

Step Reagents & Conditions Description Outcome
1 4-(3-Methylcyclohexyl)-4-oxo-2-enoate + Nitroalkane + Organocatalyst Michael addition at low temperature (0–25 °C) Formation of nitro-substituted intermediate with high enantiomeric excess
2 Cyclization and reduction (e.g., hydrogenation or chemical reduction) Closure of pyrrolidine ring and conversion of nitro group to amine Formation of 4-(3-methylcyclohexyl)pyrrolidine-3-carboxylic acid

Analytical Data and Purity

  • NMR Spectroscopy: 1H and 13C NMR data confirm the structure, with characteristic multiplets for cyclohexyl protons and signals for pyrrolidine ring protons.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the target compound.
  • Purity: High-performance liquid chromatography (HPLC) and evaporative light scattering detection (ELSD) confirm purity >99% in reported syntheses.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents Advantages Limitations
Organocatalytic Michael Addition 4-(3-Methylcyclohexyl)-4-oxo-2-enoates, Nitroalkanes Organocatalysts, mild reductants High stereoselectivity, short synthesis, mild conditions Requires optimized catalyst and conditions
Condensation and Alkylation Pyrrolidinone derivatives, aldehydes, alkyl halides Bases, alkylating agents Established protocols, versatile Multi-step, longer reaction times
Carbodiimide-Mediated Coupling Esters or acid chlorides, amines N,N'-Carbonyldiimidazole, HATU Efficient coupling, good yields Sensitive to moisture, requires careful handling

Research Discoveries and Advances

  • The organocatalytic Michael addition approach pioneered by Prof. Fujie Tanaka's group represents a breakthrough in the synthesis of beta-proline derivatives, including 4-substituted pyrrolidine-3-carboxylic acids, by enabling a two-step, low-temperature, highly stereoselective synthesis .
  • Earlier synthetic routes, while effective, often involved lengthy procedures and less control over stereochemistry.
  • Recent developments in coupling reagents and mild hydrolysis techniques have improved the efficiency of functional group transformations in these molecules.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of the target molecules. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-3-carboxylic Acid Derivatives

Structural Modifications and Substituent Effects

The pharmacological and chemical behavior of pyrrolidine-3-carboxylic acids is heavily influenced by substituents on the pyrrolidine ring and the cyclohexyl group. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Impact on Yield and Purity :

  • Compounds with electron-withdrawing groups (e.g., trifluoromethylphenyl) exhibit higher purity (>99%) but moderate yields (68%), likely due to stabilized intermediates .
  • Methoxyphenyl derivatives achieve both high yield (60%) and purity (99%), suggesting favorable synthetic pathways .
  • Steric hindrance from bulky groups (e.g., 3-bromophenyl) may complicate purification, as seen in Boc-protected analogs .

Stereochemical Considerations :

  • The corrected configuration of (3S,5R)-5-methylpyrrolidine-3-carboxylic acid () underscores the critical role of stereochemistry in biological activity and crystallization behavior .

Physicochemical Properties: Derivatives with polar substituents (e.g., propoxycarbonyl) show increased topological polar surface area (83.9 Ų), enhancing solubility in aqueous media .

Biological Activity

4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its unique structural characteristics and potential biological activities. This compound features a pyrrolidine ring and a cyclohexylmethyl substituent, which may influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C13_{13}H21_{21}NO2_2, with a molecular weight of approximately 225.32 g/mol. The presence of the carboxylic acid functional group enhances its reactivity, while the rigid pyrrolidine structure combined with the flexible cyclohexylmethyl group may improve its binding affinity to biological receptors.

Biological Activity Overview

Preliminary studies indicate that this compound may act as a ligand for specific receptors, influencing various signaling pathways. This interaction profile suggests potential therapeutic applications, particularly in pain management and inflammation modulation.

The compound's mechanism of action is believed to involve:

  • Binding to Receptors : It may interact with specific receptors, modulating their activity.
  • Enzyme Inhibition : Its structural features allow it to inhibit certain enzymes, which could be beneficial in therapeutic contexts.

Research Findings

Recent studies have explored the biological activity of this compound through various assays and models. Key findings include:

  • Receptor Binding Studies :
    • Investigations into the binding affinity of this compound to various receptors have shown promising results, indicating its potential as a drug candidate.
    • Binding assays often utilize techniques such as radiolabeled ligand binding and competition assays.
  • In Vitro Activity :
    • In vitro studies have demonstrated that this compound can modulate signaling pathways associated with pain and inflammation.
    • It has shown efficacy in reducing inflammatory markers in cell cultures.
  • In Vivo Studies :
    • Animal models have been employed to assess the pharmacological effects of this compound. Results indicate significant analgesic effects comparable to established pain relievers.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Pyrrolidine-3-carboxylic acidLacks cyclohexylmethyl groupDifferent chemical properties
CyclohexylmethylamineContains cyclohexylmethyl groupLacks pyrrolidine ring
Proline derivativesShare pyrrolidine ringDifferent substituents affect activity

The combination of the rigid pyrrolidine structure and flexible cyclohexylmethyl group enhances the binding affinity and selectivity of this compound compared to other compounds.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Pain Management Study :
    • A study investigated the analgesic effects of this compound in a rat model of neuropathic pain.
    • Results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as a new therapeutic agent for chronic pain conditions.
  • Inflammation Modulation :
    • Another study focused on the anti-inflammatory properties of the compound in a mouse model of arthritis.
    • Treatment with this compound led to decreased levels of pro-inflammatory cytokines, highlighting its role in modulating inflammatory responses.

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